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Compound of Interest

Compound Name: Fmoc-Trp(Me)-OH

Cat. No.: B613365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-Nin-methyl-L-tryptophan

(Fmoc-Trp(1-Me)-OH), a crucial building block in solid-phase peptide synthesis (SPPS). The

methylation of the indole nitrogen enhances the stability of the tryptophan residue, preventing

undesired side reactions during peptide synthesis. This guide covers the compound's chemical

properties, supplier information, and a detailed protocol for its application in SPPS.

Compound Identification and Properties
Fmoc-Trp(1-Me)-OH is a derivative of the amino acid tryptophan, where the alpha-amino group

is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the indole nitrogen is protected

by a methyl group. This modification is particularly useful in preventing alkylation and oxidation

of the indole ring during peptide synthesis.

Table 1: Chemical and Physical Properties of Fmoc-Trp(1-Me)-OH
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Property Value Reference

CAS Number 1334509-86-2 [1]

Molecular Formula C₂₇H₂₄N₂O₄ [1]

Molecular Weight 440.49 g/mol [1]

Appearance White to off-white solid

Purity Typically >97% [2]

Storage

Powder: -20°C for 3 years; 4°C

for 2 years. In solvent: -80°C

for 6 months; -20°C for 1

month.

[2]

Supplier Information
Fmoc-Trp(1-Me)-OH is commercially available from a variety of chemical suppliers specializing

in reagents for peptide synthesis.

Table 2: Selected Suppliers of Fmoc-Trp(1-Me)-OH

Supplier Product Name Purity

Sigma-Aldrich N-Fmoc-1-methyl-L-tryptophan 95%

Advanced ChemTech Fmoc-Trp(Me)-OH Not specified

Chem-Impex
Nα-Fmoc-Nin-methyl-L-

tryptophan
≥ 99.5% (Chiral HPLC)

AbMole BioScience Fmoc-Trp(1-Me)-OH >97%

MedChemExpress Fmoc-Trp(Me)-OH Not specified

Aralez Bio Fmoc-1-methyl-L-tryptophan Not specified
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Application in Solid-Phase Peptide Synthesis
(SPPS)
The primary application of Fmoc-Trp(1-Me)-OH is as a building block in Fmoc-based solid-

phase peptide synthesis.[3] The Nin-methyl group serves as a stable protecting group for the

indole side chain, which is often susceptible to modification under the acidic conditions of

cleavage or during coupling reactions.

General Workflow for SPPS
The incorporation of Fmoc-Trp(1-Me)-OH follows the standard cycle of Fmoc-SPPS, which

involves the sequential addition of amino acids to a growing peptide chain attached to a solid

support. The basic steps in each cycle are deprotection, activation, and coupling.

Start with Resin-Bound Peptide Chain Fmoc Deprotection
(e.g., 20% Piperidine in DMF) Wash (DMF)

Couple to Resin-Bound Peptide

Activate Fmoc-Trp(1-Me)-OH
(e.g., HBTU/DIPEA in DMF)

Wash (DMF) Elongated Peptide Chain

Click to download full resolution via product page

Figure 1. General workflow for the incorporation of Fmoc-Trp(1-Me)-OH in SPPS.

Detailed Experimental Protocol
This protocol provides a representative method for the manual coupling of Fmoc-Trp(1-Me)-OH

onto a solid support (e.g., Rink Amide resin) with a free N-terminal amine.

Materials:

Resin-bound peptide with a free amine

Fmoc-Trp(1-Me)-OH

N,N'-Diisopropylcarbodiimide (DIC)
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Hydroxybenzotriazole (HOBt)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

20% (v/v) Piperidine in DMF

Diisopropylethylamine (DIPEA)

Procedure:

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF for 5 minutes.

Drain the solution.

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual

piperidine.

Amino Acid Activation:

In a separate vessel, dissolve Fmoc-Trp(1-Me)-OH (3 equivalents relative to resin

loading), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

Coupling:

Add the activated amino acid solution to the deprotected resin.

Agitate the reaction mixture at room temperature for 1-2 hours. The coupling time may

need to be extended for sterically hindered residues.
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Washing:

Drain the coupling solution.

Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and

byproducts.

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free

primary amines, indicating a complete coupling reaction. If the test is positive, repeat the

coupling step.

Table 3: Common Reagents for Fmoc-Trp(1-Me)-OH Coupling

Reagent Class Example Reagents Typical Conditions Notes

Carbodiimides DIC/HOBt
3 eq. each, 1-2 h

coupling

Cost-effective and

widely used.

Phosphonium Salts PyBOP
3 eq., 30-60 min

coupling

Highly efficient,

especially for hindered

couplings.

Aminium/Uronium

Salts
HBTU/HATU

3 eq., 30-60 min

coupling

Fast and effective;

HATU is preferred for

minimizing

racemization.

Cleavage and Side-Chain Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the

side-chain protecting groups are removed. The Nin-methyl group on the tryptophan is stable to

standard TFA cleavage conditions.

Cleavage Cocktail: A common cleavage cocktail for peptides containing tryptophan is Reagent

K:

Trifluoroacetic acid (TFA): 82.5%
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Phenol: 5%

Water: 5%

Thioanisole: 5%

1,2-Ethanedithiol (EDT): 2.5%

The scavengers in this cocktail (phenol, thioanisole, EDT) help to prevent re-attachment of

reactive species to sensitive residues like tryptophan.

Logical Relationships in SPPS
The success of incorporating Fmoc-Trp(1-Me)-OH into a peptide chain depends on a series of

logical dependencies, from the choice of reagents to the reaction conditions.

Coupling Efficiency

Final Peptide Purity

Cleavage and Deprotection

Choice of Coupling Reagent

Coupling Completeness

Reaction Time TemperatureSteric Hindrance of Trp(1-Me)

influences

Fmoc Deprotection Completeness

Side Reactions

prevents deletion sequences

Cleavage Cocktail Composition

influences

Presence of Scavengers

minimizes
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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